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Compound of Interest

Compound Name: (S)-Tamsulosin-d3 Hydrochloride
CAS No.: 1217687-82-5
Cat. No.: B563599
Get Quote
. J

Precision Deuterated Standards for Chiral Bioanalysis[1]

[2]
Executive Summary

(S)-Tamsulosin-d3 Hydrochloride (CAS: 1217687-82-5) is the stable isotope-labeled analog
of the (S)-enantiomer of Tamsulosin. While (R)-Tamsulosin is the active pharmaceutical
ingredient (API) used to treat benign prostatic hyperplasia (BPH), the (S)-enantiomer is
considered a chiral impurity (distomer) with significantly lower pharmacological affinity.

This deuterated compound serves a critical role in enantioselective pharmacokinetics and
impurity profiling. It functions as a specific Internal Standard (IS) in LC-MS/MS workflows
designed to quantify trace levels of the (S)-impurity in drug substances or to monitor chiral
inversion and metabolic stability in biological matrices.

Chemical Identity & Physicochemical Properties
Core Ildentifiers
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Parameter Detail

(8)-5-(2-((2-(2-
Chemical Name Ethoxyphenoxy)ethyl)amino)propyl-1,1,1-d3)-2-
methoxybenzenesulfonamide Hydrochloride

CAS Number 1217687-82-5

Synonyms (S)-YM-12617-d3; (+)-LY 253352-d3 HCI
Molecular Formula C20H26D3CIN20sS

Molecular Weight 447.99 g/mol (Salt); 411.53 g/mol (Free Base)
Isotopic Purity = 99% Deuterium enrichment

Chiral Purity > 99% ee (S-isomer)

Solubility Soluble in Methanol, DMSO, Water (slightly)

Structural Configuration

The deuterium label is strategically positioned on the terminal methyl group of the propyl side
chain. This location is metabolically robust, avoiding the primary sites of oxidative deamination
or O-deethylation, thereby preventing "loss of label" during metabolic studies.

e Label Position: 1,1,1-d3 (Terminal methyl of the aminopropyl chain).

o Stereochemistry: (S)-configuration at the chiral center of the propyl chain.

Synthesis & Isotopologue Design
Synthetic Logic

The synthesis of (S)-Tamsulosin-d3 requires the introduction of chirality opposite to the
commercial API. This is typically achieved via asymmetric reductive amination using a
deuterated ketone precursor and a chiral catalyst tailored to favor the re-face attack (yielding
the S-isomer).

Synthesis Workflow (Diagram)
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The following diagram illustrates the convergent synthesis starting from a deuterated precursor.
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Caption: Convergent asymmetric synthesis of (S)-Tamsulosin-d3 HCI via reductive amination.

Critical Process Parameters (CPPs)

o Deuterium Source: The starting ketone (2-Methoxy-5-(2-oxopropyl-d3)benzenesulfonamide)
is derived from Acetone-d6 or Methyl-d3-magnesium iodide, ensuring high isotopic
incorporation (>99% D).

o Chiral Induction: Unlike the API synthesis (which uses R-selective catalysts), this route
employs an (S)-selective Iridium or Rhodium catalyst (e.g., Ir-f-Binaphane) to drive the
stereocenter formation.

o Salt Formation: The final HCI salt formation is conducted in anhydrous isopropanol to
prevent disproportionation and ensure a stable crystalline solid.

Analytical Application: Chiral LC-MS/MS

(S)-Tamsulosin-d3 is the gold standard Internal Standard for quantifying the enantiomeric
impurity in Tamsulosin API batches. Regulatory bodies (ICH Q3A/Q6A) require strict control of
the distomer (S-isomer).

Experimental Protocol: Enantiomeric Separation

Objective: Quantify (S)-Tamsulosin impurity (0.1% level) in the presence of excess (R)-
Tamsulosin.
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Methodology:
e Sample Preparation:
o Dissolve Tamsulosin API (1 mg/mL) in Methanol.
o Spike (S)-Tamsulosin-d3 IS to a final concentration of 50 ng/mL.
o Chromatography (Chiral):
o Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
o Mobile Phase: n-Hexane : Ethanol : Diethylamine (60:40:0.1).
o Flow Rate: 1.0 mL/min.[1][2]
e Mass Spectrometry (Detection):
o Mode: Positive ESI, MRM (Multiple Reaction Monitoring).
o Transitions:
» Analyte (S-Tamsulosin): m/z 409.2 - 228.1

» IS ((S)-Tamsulosin-d3): m/z 412.2 - 231.1

Analytical Workflow Logic (Diagram)

This workflow ensures that matrix effects and ionization suppression are corrected specifically
for the S-enantiomer time window.
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Caption: LC-MS/MS workflow for chiral impurity quantification using (S)-Tamsulosin-d3.
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Handling, Stability & Safety
Storage Protocols

o Temperature: Store at -20°C. The hydrochloride salt is hygroscopic; protect from moisture.

e Solution Stability: Stock solutions in Methanol are stable for 12 months at -80°C. Avoid
repeated freeze-thaw cycles which can induce degradation via sulfonamide hydrolysis.

Safety Profile

» Hazard Class: Acute Tox. 4 (Oral).
e Mechanism: Potent

-adrenergic antagonist.[3] Even the (S)-isomer possesses residual affinity for
receptors.

e PPE: Handle in a fume hood with nitrile gloves and safety glasses. Avoid dust inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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